molecular formula C11H8F3NaO3 B12306499 sodium (2Z)-1,1,1-trifluoro-4-(3-methoxyphenyl)-4-oxobut-2-en-2-olate

sodium (2Z)-1,1,1-trifluoro-4-(3-methoxyphenyl)-4-oxobut-2-en-2-olate

Cat. No.: B12306499
M. Wt: 268.16 g/mol
InChI Key: XNCWFTTWQFLVMS-OTUCAILMSA-M
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Description

Sodium (2Z)-1,1,1-trifluoro-4-(3-methoxyphenyl)-4-oxobut-2-en-2-olate is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group, a methoxyphenyl group, and a butenolate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium (2Z)-1,1,1-trifluoro-4-(3-methoxyphenyl)-4-oxobut-2-en-2-olate typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an aldehyde (such as 4-hydroxy-3-methoxybenzaldehyde) reacts with a malonic acid derivative in the presence of a base to form the desired product . The reaction conditions often include the use of a solvent like ethanol and a catalyst such as piperidine to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Sodium (2Z)-1,1,1-trifluoro-4-(3-methoxyphenyl)-4-oxobut-2-en-2-olate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Sodium (2Z)-1,1,1-trifluoro-4-(3-methoxyphenyl)-4-oxobut-2-en-2-olate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism by which sodium (2Z)-1,1,1-trifluoro-4-(3-methoxyphenyl)-4-oxobut-2-en-2-olate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s trifluoromethyl group and methoxyphenyl moiety contribute to its binding affinity and specificity, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium (2Z)-1,1,1-trifluoro-4-(3-methoxyphenyl)-4-oxobut-2-en-2-olate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the methoxyphenyl group contributes to its potential biological activity.

Properties

Molecular Formula

C11H8F3NaO3

Molecular Weight

268.16 g/mol

IUPAC Name

sodium;(Z)-1,1,1-trifluoro-4-(3-methoxyphenyl)-4-oxobut-2-en-2-olate

InChI

InChI=1S/C11H9F3O3.Na/c1-17-8-4-2-3-7(5-8)9(15)6-10(16)11(12,13)14;/h2-6,16H,1H3;/q;+1/p-1/b10-6-;

InChI Key

XNCWFTTWQFLVMS-OTUCAILMSA-M

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)/C=C(/C(F)(F)F)\[O-].[Na+]

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C=C(C(F)(F)F)[O-].[Na+]

Origin of Product

United States

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